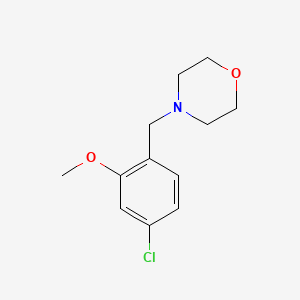

4-(4-Chloro-2-methoxybenzyl)morpholine

Description

Overview of Morpholine (B109124) Derivatives in Synthetic Organic Chemistry

Morpholine is a six-membered heterocyclic compound containing both an amine and an ether functional group. wikipedia.org This unique structure imparts favorable physicochemical properties, making the morpholine ring a "privileged structure" in medicinal chemistry. nih.gov Morpholine derivatives are integral to the synthesis of a wide array of biologically active molecules, including antibiotics like Linezolid and anticancer agents such as Gefitinib. wikipedia.org

The versatility of the morpholine scaffold stems from its ability to enhance pharmacokinetic properties of a molecule, such as solubility and metabolic stability. nih.gov Its presence can also facilitate crucial interactions with biological targets. e3s-conferences.org The synthesis of morpholine derivatives is a well-established area of organic chemistry, with numerous methods available for its incorporation into larger, more complex molecules. organic-chemistry.orgthieme-connect.com These synthetic routes often involve the reaction of morpholine as a secondary amine or the construction of the ring itself. jocpr.com

Significance of Benzyl-Substituted Scaffolds in Molecular Design

The benzyl (B1604629) group, a phenyl ring attached to a CH₂ group, is another fundamental building block in the design of new molecules. When incorporated into a larger scaffold, it can introduce aromatic interactions, such as π-π stacking, with biological targets. nih.gov The substitution pattern on the phenyl ring of the benzyl moiety allows for the fine-tuning of a compound's electronic and steric properties, which can significantly impact its biological activity and selectivity. researchgate.net

Benzyl-substituted compounds have shown promise in a variety of therapeutic areas, including as anticancer and antibacterial agents. nih.gov The specific substitutions on the benzyl ring in 4-(4-chloro-2-methoxybenzyl)morpholine—a chloro group at the 4-position and a methoxy (B1213986) group at the 2-position—are of particular note. Halogen atoms like chlorine can modulate a compound's lipophilicity and metabolic stability, while a methoxy group can influence its conformation and hydrogen-bonding capabilities.

Current Research Landscape and Academic Interest in this compound

While the individual components of this compound are well-represented in the scientific literature, the compound itself has not been the subject of extensive, publicly available research. Its existence is noted in chemical databases, and it is commercially available, suggesting its use as a building block or intermediate in the synthesis of more complex molecules.

The academic interest in this specific compound can be inferred from the broader context of medicinal chemistry research. The combination of a privileged morpholine scaffold with a synthetically versatile substituted benzyl group makes it a logical candidate for inclusion in compound libraries for high-throughput screening. wikipedia.org Such screening campaigns are a common starting point in the search for new drug candidates.

Scope and Objectives of Fundamental Research on the Compound

Fundamental research on this compound would likely focus on several key areas. Initially, the development of efficient and scalable synthetic routes would be a primary objective. Following this, a thorough characterization of its physicochemical properties, such as its solubility, stability, and crystal structure, would be essential.

The primary long-term objective for a compound of this nature would be the exploration of its biological activity. This would involve screening it against a wide range of biological targets to identify any potential therapeutic applications. Should any "hits" be identified, further research would focus on understanding its mechanism of action and structure-activity relationships, potentially leading to the design of more potent and selective analogs.

General Considerations for Novel Chemical Entity Exploration

The exploration of any new chemical entity (NCE) is a systematic process guided by a set of established principles. frontiersin.org The journey from a novel compound to a potential product is lengthy and resource-intensive. wikipedia.org Key considerations include:

Novelty and Patentability: The structural uniqueness of a compound is a critical factor in its potential for intellectual property protection.

Synthetic Accessibility: The ease and cost-effectiveness of a compound's synthesis are crucial for its further development. nih.gov

Physicochemical and Pharmacokinetic Properties: A compound must possess a suitable profile of properties (often guided by frameworks like Lipinski's Rule of Five) to be considered a viable drug candidate. acs.org

Biological Activity and Target Identification: The ultimate goal is to identify a specific biological target and a desirable therapeutic effect. wikipedia.org

The process of NCE exploration is inherently multidisciplinary, requiring collaboration between chemists, biologists, and pharmacologists to fully characterize and develop a promising new molecule. frontiersin.org

Structure

3D Structure

Properties

Molecular Formula |

C12H16ClNO2 |

|---|---|

Molecular Weight |

241.71 g/mol |

IUPAC Name |

4-[(4-chloro-2-methoxyphenyl)methyl]morpholine |

InChI |

InChI=1S/C12H16ClNO2/c1-15-12-8-11(13)3-2-10(12)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3 |

InChI Key |

GYMVUVVUJDXBMA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)CN2CCOCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 4 Chloro 2 Methoxybenzyl Morpholine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. airitilibrary.comslideshare.net The process involves breaking down the target molecule into simpler, commercially available precursors through a series of imaginary "disconnections" that correspond to reliable chemical reactions. wikipedia.orgamazonaws.com

For 4-(4-chloro-2-methoxybenzyl)morpholine, the most logical and strategic disconnection is the carbon-nitrogen (C-N) bond between the benzylic carbon and the morpholine (B109124) nitrogen atom. This disconnection is strategic as it breaks the molecule into two readily available or easily synthesizable fragments.

Figure 1: Retrosynthetic Disconnection of this compound

This retrosynthetic step simplifies the target molecule into two key precursors:

Morpholine : A common and commercially available secondary amine.

4-Chloro-2-methoxybenzyl halide (e.g., chloride or bromide): An electrophilic benzylating agent. This precursor can be synthesized from the corresponding 4-chloro-2-methoxybenzoic acid or alcohol.

This approach is based on the well-established nucleophilic substitution reaction, where the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl (B1604629) halide to form the desired C-N bond.

Exploration of Novel Reaction Pathways and Catalytic Systems

The forward synthesis, based on the retrosynthetic analysis, primarily involves the N-alkylation of morpholine with a suitable 4-chloro-2-methoxybenzyl derivative. While this is a classical transformation, modern synthetic chemistry offers several advanced pathways and catalytic systems to improve efficiency, selectivity, and sustainability.

One of the most common methods for this transformation is a nucleophilic substitution reaction . This involves reacting morpholine with 4-chloro-2-methoxybenzyl chloride or bromide in the presence of a base to neutralize the hydrogen halide byproduct.

Novel Catalytic Systems: The efficiency of the N-alkylation can be significantly enhanced by employing advanced catalytic systems.

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction could be adapted for the synthesis. While typically used for aryl halides, modifications can allow for the coupling of benzyl halides. Palladium(II)-N-heterocyclic carbene (NHC) precatalysts have shown excellent activity in similar C-N bond-forming reactions. researchgate.net

Phase-Transfer Catalysis (PTC): PTC is an effective technique for reactions involving a water-soluble nucleophile (like a morpholine salt) and an organic-soluble electrophile. Catalysts such as quaternary ammonium (B1175870) salts can facilitate the transfer of the morpholine anion to the organic phase, accelerating the reaction and often allowing for milder conditions.

Metal-Free Catalytic Systems: Recent research has focused on developing metal-free catalytic systems for N-alkylation reactions to avoid issues of metal contamination in the final product. These can include organocatalysts or reactions promoted by non-metallic bases.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and energy consumption. Key parameters for the synthesis of this compound include the choice of solvent, base, temperature, and stoichiometry of reactants.

Strategies for Yield Enhancement:

Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often effective for nucleophilic substitution reactions.

Base Selection: A suitable base is required to deprotonate the morpholine and neutralize the acid byproduct. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed.

Temperature Control: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition. Optimization studies are necessary to find the ideal temperature that balances reaction speed and product purity.

Stoichiometry: Using a slight excess of one reactant (either morpholine or the benzyl halide) can help drive the reaction to completion.

Below is a hypothetical data table illustrating the optimization of reaction conditions, based on similar reported syntheses of related compounds. researchgate.net

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | - | K₂CO₃ (1.5) | ACN | 25 | 24 | 65 |

| 2 | - | K₂CO₃ (1.5) | ACN | 80 | 12 | 85 |

| 3 | - | K₂CO₃ (1.5) | DMF | 80 | 12 | 92 |

| 4 | Pd(OAc)₂ (2) | K₂CO₃ (1.5) | DMF | 80 | 6 | 95 |

| 5 | Pd-NHC (0.5) | K₂CO₃ (1.5) | DMF | 60 | 4 | 98 |

Stereoselective and Enantioselective Synthesis Approaches (if applicable)

The chemical structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. The molecule lacks any stereocenters. Therefore, stereoselective and enantioselective synthesis approaches are not applicable to the synthesis of this specific compound.

However, it is important to note that if the morpholine ring or the benzyl group were to be substituted in a way that introduces chirality, enantioselective synthesis would become a critical consideration. Methodologies such as organocatalytic approaches have been developed for the enantioselective synthesis of C2-functionalized morpholines. nih.gov Similarly, stereoselective methods are available for the synthesis of various substituted morpholines. nih.gov These methods would be relevant for creating chiral analogs of the target compound.

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.comresearchgate.net The application of these principles to the synthesis of this compound can significantly reduce its environmental impact. nih.gov

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to air pollution.

Solvent-Free Synthesis: The N-alkylation of morpholine could potentially be carried out under solvent-free conditions, for example, by heating the neat reactants in the presence of a solid-supported base. This approach minimizes waste and simplifies product purification.

Alternative Media: Replacing traditional organic solvents with greener alternatives is another important strategy.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal green solvent. However, the low solubility of organic reactants in water can be a challenge, which can sometimes be overcome with the use of surfactants or phase-transfer catalysts.

Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF), can be excellent replacements for traditional petroleum-based solvents.

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, making them environmentally benign alternatives to VOCs. They can also act as both solvent and catalyst in some reactions.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The formula is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound via nucleophilic substitution of morpholine with 4-chloro-2-methoxybenzyl chloride:

C₄H₉NO + C₈H₈Cl₂O → C₁₂H₁₆ClNO₂ + HCl

The byproduct is HCl, which is typically neutralized by a base, generating a salt waste. This makes the reaction inherently less than 100% atom economical. Maximizing atom economy is a core principle of green chemistry. rsc.org

High Yields: Optimizing reaction conditions to achieve near-quantitative yields minimizes waste.

Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste, as catalysts are used in small amounts and can be recycled. msu.edu

Reducing Derivatives: The chosen synthetic route should avoid the use of protecting groups, which add extra steps and generate waste. sigmaaldrich.comwikipedia.org

The table below summarizes the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Waste Prevention | Optimize reaction to maximize yield and minimize byproducts. |

| Atom Economy | Choose reaction pathways that maximize the incorporation of reactant atoms into the final product. |

| Safer Solvents & Auxiliaries | Replace volatile organic solvents with water, bio-solvents, or conduct the reaction solvent-free. |

| Design for Energy Efficiency | Use catalysts to lower reaction temperatures and pressures, reducing energy consumption. |

| Use of Catalysis | Employ catalytic amounts of reagents (e.g., phase-transfer catalysts, palladium catalysts) instead of stoichiometric ones. |

| Reduce Derivatives | Design the synthesis to avoid the need for protecting groups. |

Scalable Synthesis and Process Chemistry Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of process chemistry principles to ensure a safe, efficient, cost-effective, and environmentally responsible manufacturing process. Key considerations include the selection of starting materials, optimization of reaction conditions, and the development of robust purification and isolation procedures. The primary route for the large-scale synthesis of this compound is reductive amination, which involves the reaction of 4-chloro-2-methoxybenzaldehyde with morpholine in the presence of a suitable reducing agent.

Synthesis of Key Intermediates

A critical aspect of scalable synthesis is the availability and cost-effectiveness of the starting materials. The key intermediate, 4-chloro-2-methoxybenzaldehyde, is not as readily available in bulk as simpler benzaldehydes and may need to be synthesized in-house for large-scale production. Industrial methods for the synthesis of substituted benzaldehydes often involve the oxidation of the corresponding toluenes or the hydrolysis of benzal chlorides. For instance, the commercial manufacture of benzaldehyde can be achieved through the side-chain chlorination of toluene (B28343) to benzal chloride, followed by hydrolysis . Similar strategies can be adapted for substituted toluenes.

Another viable route for producing substituted benzaldehydes on a large scale is the reaction of substituted benzenes with carbon monoxide and hydrogen chloride in the presence of metal halides google.com. These processes are designed for high throughput and cost efficiency.

Table 1: Representative Industrial Synthesis Methods for Substituted Benzaldehydes

| Method | Starting Material | Reagents | Typical Conditions | Key Considerations |

| Oxidation of Toluene Derivatives | Substituted Toluene | Oxidizing agent (e.g., MnO₂, air), Catalyst (e.g., cobalt, molybdenum) | High temperature and pressure | Catalyst selection is crucial for selectivity and yield. |

| Hydrolysis of Benzal Chlorides | Substituted Benzal Chloride | Water, Acid or Base catalyst | Elevated temperatures | A common commercial method; requires handling of corrosive materials . |

| Gattermann-Koch Reaction | Substituted Benzene (B151609) | Carbon monoxide, HCl, Lewis acid catalyst (e.g., AlCl₃) | High pressure | Suitable for specific substitution patterns google.com. |

This table presents generalized industrial methods that can be adapted for the synthesis of 4-chloro-2-methoxybenzaldehyde. Specific conditions would require optimization.

Reductive Amination at Scale

Reductive amination is a widely used and robust method for the formation of carbon-nitrogen bonds in the pharmaceutical industry oakwoodchemical.com. The process typically involves the in-situ formation of an iminium ion from the reaction of an aldehyde or ketone with an amine, followed by its reduction to the corresponding amine wikipedia.org.

Choice of Reducing Agent:

For large-scale production, the choice of reducing agent is critical and is influenced by factors such as cost, safety, selectivity, and ease of handling. While various reducing agents are available, sodium borohydride and its derivatives, as well as catalytic hydrogenation, are commonly employed in industrial settings.

Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent particularly well-suited for reductive aminations scispace.comacs.orggoogle.com. It offers the advantage of not reducing the starting aldehyde or ketone, thus minimizing side product formation wikipedia.org. However, it is water-sensitive and typically used in aprotic solvents google.comavantorsciences.com.

Sodium Borohydride (NaBH₄): A more cost-effective option, sodium borohydride can be used for reductive amination, often in protic solvents like methanol or ethanol avantorsciences.com. Careful control of reaction conditions is necessary to prevent the reduction of the starting aldehyde patsnap.com. The reaction may be performed in a stepwise manner, where the imine is pre-formed before the addition of the reducing agent acs.org.

Catalytic Hydrogenation: This method utilizes hydrogen gas and a metal catalyst (e.g., palladium on carbon) and is considered a green chemistry approach as it generates water as the only byproduct researchgate.net. It is highly efficient for large-scale production but requires specialized high-pressure equipment and careful handling of flammable hydrogen gas researchgate.net. Catalytic transfer hydrogenation, using a hydrogen donor like formic acid, offers a safer alternative that can be run at lower pressures google.comgoogle.com.

Table 2: Comparison of Reducing Agents for Scalable Reductive Amination

| Reducing Agent | Advantages | Disadvantages | Typical Solvents |

| Sodium Triacetoxyborohydride (STAB) | High selectivity, mild reaction conditions scispace.comacs.org. | Higher cost, moisture sensitive google.comavantorsciences.com. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) scispace.comavantorsciences.com. |

| Sodium Borohydride (NaBH₄) | Lower cost, readily available patsnap.com. | Can reduce starting aldehyde, may require careful addition acs.orgresearchgate.net. | Methanol, Ethanol avantorsciences.com. |

| Catalytic Hydrogenation (H₂/Catalyst) | High atom economy, green byproduct (water) researchgate.net. | Requires high-pressure equipment, potential for catalyst poisoning acs.org. | Methanol, Ethanol, Ethyl acetate. |

| Catalytic Transfer Hydrogenation | Milder conditions than direct hydrogenation, avoids handling of H₂ gas google.comgoogle.com. | Catalyst cost and lifetime can be a concern. | Formic acid, Isopropanol google.com. |

Process Optimization:

Scaling up the reductive amination of 4-chloro-2-methoxybenzaldehyde with morpholine requires careful optimization of several parameters to maximize yield and purity while ensuring operational safety and efficiency.

Solvent Selection: The choice of solvent is critical for reaction kinetics, solubility of reactants and products, and ease of workup. While chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) have been traditionally used, there is a strong drive towards greener alternatives such as ethyl acetate, 2-methyltetrahydrofuran (2-MeTHF), and isopropyl alcohol, especially when using borohydride-based reductants manchester.ac.ukliberty.edu.

Reaction Temperature and Time: These parameters need to be optimized to ensure complete reaction while minimizing the formation of impurities. Reaction monitoring by techniques like HPLC is essential to determine the reaction endpoint.

Stoichiometry of Reactants: The molar ratio of the aldehyde, amine, and reducing agent should be carefully controlled to drive the reaction to completion and minimize unreacted starting materials.

Work-up and Purification: The work-up procedure is designed to remove unreacted reagents, byproducts, and the catalyst. For tertiary amines like this compound, an aqueous acidic wash can be used to extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be liberated by basification and extracted back into an organic solvent google.com. On an industrial scale, purification methods such as crystallization or distillation are preferred over chromatography to reduce solvent usage and cost acs.org. Adsorbent materials like silica gel or aluminum oxide can also be employed for the purification of tertiary amines google.comsigmaaldrich.com.

Environmental and Safety Considerations:

On a large scale, the environmental impact and safety of the process are paramount.

Waste Minimization: The choice of reagents and solvents should aim to minimize waste generation. Catalytic methods are generally preferred over stoichiometric reagents from a green chemistry perspective.

Solvent Recycling: Whenever possible, solvents should be recovered and recycled to reduce costs and environmental footprint.

Hazardous Reagents: The handling of hazardous materials, such as flammable solvents, corrosive acids and bases, and toxic reagents, requires appropriate engineering controls and personal protective equipment. A thorough process safety assessment should be conducted before scaling up the synthesis.

By carefully considering these process chemistry aspects, a robust, safe, and economically viable process for the large-scale production of this compound can be developed.

Theoretical and Computational Structural Elucidation of 4 4 Chloro 2 Methoxybenzyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in determining the electronic structure and optimizing the molecular geometry of a compound from first principles. By solving approximations of the Schrödinger equation, these methods can predict stable conformations, relative energies, and a host of electronic properties.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for conformational analysis, where the goal is to identify the most stable three-dimensional arrangements (conformers) of a molecule. For 4-(4-Chloro-2-methoxybenzyl)morpholine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to perform geometry optimization.

The analysis would focus on the key sources of conformational flexibility: the chair-boat isomerism of the morpholine (B109124) ring and the rotation around the C-N and C-C single bonds of the benzylmorpholine linkage. The morpholine ring is known to predominantly adopt a stable chair conformation. nih.govacs.org Therefore, the primary focus would be on the rotational barriers of the substituted benzyl (B1604629) group relative to the morpholine ring. By systematically rotating the key dihedral angles, a series of starting geometries can be generated and then optimized to find local energy minima on the potential energy surface. The results would reveal the most energetically favorable orientations of the 4-chloro-2-methoxybenzyl substituent.

Below is a hypothetical interactive table illustrating the kind of data that would be generated from a DFT conformational analysis.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle τ1 (C-C-N-C) (°) | Dihedral Angle τ2 (N-C-C-C) (°) |

| 1 (Global Minimum) | 0.00 | 178.5 | 65.2 |

| 2 | 1.25 | -65.8 | 175.1 |

| 3 | 2.10 | 68.3 | 70.4 |

| 4 | 3.50 | 75.1 | -170.9 |

This table presents hypothetical data for illustrative purposes.

Ab initio (from the beginning) methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics without the use of experimental data. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy. While computationally more demanding than DFT, they can provide benchmark energies for conformational stability.

For this compound, ab initio calculations would be used to perform high-accuracy single-point energy calculations on the geometries previously optimized by DFT. This approach, often referred to as a DFT//ab initio calculation, can refine the relative energy differences between conformers and provide a more confident prediction of the global minimum energy structure. The stability of each conformer is directly related to its calculated absolute electronic energy; the structure with the lowest energy is predicted to be the most stable and, therefore, the most populated at equilibrium.

The following table illustrates hypothetical results from such ab initio calculations.

| Conformer | Method | Absolute Energy (Hartree) | Relative Energy (kcal/mol) |

| 1 | MP2/cc-pVTZ | -1542.7831 | 0.00 |

| 2 | MP2/cc-pVTZ | -1542.7812 | 1.19 |

| 3 | MP2/cc-pVTZ | -1542.7798 | 2.07 |

| 4 | MP2/cc-pVTZ | -1542.7776 | 3.45 |

This table presents hypothetical data for illustrative purposes.

Conformational Landscape Analysis and Potential Energy Surfaces

While identifying energy minima is crucial, understanding the transitions between them is equally important for describing a molecule's flexibility. A conformational landscape, visualized as a Potential Energy Surface (PES), maps the energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. nih.govnih.govelifesciences.org

To generate a PES for this compound, one would perform a "relaxed scan." This involves systematically varying one or two key dihedral angles—for instance, those governing the orientation of the benzyl group relative to the morpholine ring—while allowing the rest of the molecule's geometry to relax to its minimum energy at each step. researchgate.net Plotting the resulting energy against the scanned dihedral angles produces a 2D or 3D surface. This surface reveals the locations of stable conformers (valleys), transition states (saddle points), and the energy barriers that must be overcome for the molecule to transition from one conformation to another. chemrxiv.org This provides a comprehensive picture of the molecule's structural dynamics and flexibility.

Molecular Dynamics Simulations for Dynamic Behavior Prediction in Solvents

Quantum chemical calculations typically model a molecule in the gas phase (in vacuo) at absolute zero. To understand the behavior of this compound in a realistic environment, such as in a solvent at room temperature, Molecular Dynamics (MD) simulations are employed. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.comnih.gov

The table below outlines a typical setup for an MD simulation.

| Parameter | Value/Description |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P (for water), etc. |

| System Size | ~20,000 atoms (solute + solvent) |

| Temperature | 300 K (controlled by a thermostat) |

| Pressure | 1 atm (controlled by a barostat) |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

This table presents hypothetical data for illustrative purposes.

Theoretical Prediction of Spectroscopic Signatures

Computational methods are highly valuable for predicting and interpreting spectroscopic data. By calculating the properties that give rise to spectroscopic signals, such as vibrational frequencies, it is possible to generate a theoretical spectrum that can aid in the analysis of experimental results.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the characteristic vibrations of a molecule's chemical bonds. sci-hub.st DFT calculations can accurately predict these vibrational frequencies. acs.orgresearchgate.net After a geometry optimization converges on a stable structure (an energy minimum), a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic displacements, which yields the harmonic vibrational frequencies and their corresponding normal modes (the collective motions of atoms for a given vibration). nih.govmdpi.com

The calculation also determines the IR intensity (related to the change in dipole moment during the vibration) and Raman activity (related to the change in polarizability). spectroscopyonline.com This allows for the generation of a complete theoretical IR and Raman spectrum. Such a spectrum for this compound would help in assigning experimental peaks to specific functional groups, such as the C-O-C stretch of the morpholine ether, the aromatic C-Cl stretch, or the various C-H bending and stretching modes.

The following table provides examples of predicted vibrational frequencies for key functional groups.

| Frequency (cm⁻¹) (Scaled) | Intensity (IR) | Activity (Raman) | Assignment (Normal Mode Description) |

| 3075 | Medium | Strong | Aromatic C-H stretch |

| 2960 | Strong | Medium | Asymmetric CH₂ stretch (morpholine) |

| 2855 | Strong | Medium | Symmetric CH₂ stretch (morpholine) |

| 1595 | Strong | Strong | Aromatic C=C stretch |

| 1245 | Strong | Medium | Asymmetric C-O-C stretch (aryl ether) |

| 1115 | Very Strong | Weak | Asymmetric C-O-C stretch (morpholine) |

| 1020 | Medium | Strong | C-Cl stretch |

| 820 | Strong | Medium | Aromatic C-H out-of-plane bend |

This table presents hypothetical data for illustrative purposes. Frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values.

Nuclear Magnetic Resonance (NMR) Chemical Shift and Coupling Constant Predictions

Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) parameters, offering valuable insights into the molecular structure of compounds such as this compound. By employing quantum mechanical calculations, typically using Density Functional Theory (DFT) with methods like GIAO (Gauge-Independent Atomic Orbital), it is possible to estimate the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants with a reasonable degree of accuracy. These predictions are instrumental in the structural elucidation and verification of synthesized molecules.

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in the morpholine ring, the benzyl group, the methoxy (B1213986) group, and the aromatic ring. The protons of the morpholine ring typically appear as multiplets in the range of 2.5-3.8 ppm. The methylene (B1212753) protons adjacent to the nitrogen atom are expected to be downfield compared to those adjacent to the oxygen atom due to the differing electronegativity. The benzylic protons (CH₂) are anticipated to resonate as a singlet around 3.5-4.5 ppm. The methoxy group protons are predicted to appear as a sharp singlet, typically in the region of 3.8-4.0 ppm. The aromatic protons will present as a set of coupled signals in the aromatic region of the spectrum, generally between 6.8 and 7.5 ppm. The specific splitting patterns of these aromatic protons will be influenced by their positions relative to the chloro and methoxy substituents.

For the ¹³C NMR spectrum, computational predictions would identify the chemical shifts for each unique carbon atom in this compound. The carbon atoms of the morpholine ring are expected to have signals in the range of 45-70 ppm. The benzylic carbon is predicted to appear around 60-65 ppm. The methoxy carbon will likely have a signal in the 55-60 ppm region. The aromatic carbons will have more varied chemical shifts, with the carbon bearing the methoxy group resonating at a lower field (higher ppm value) and the carbon attached to the chlorine atom also being significantly deshielded.

Spin-spin coupling constants (J-couplings) are also predictable through computational models. For the aromatic protons of this compound, the predicted coupling constants would be crucial for assigning the specific substitution pattern on the benzene (B151609) ring. Ortho-coupling (³JHH) is typically in the range of 7-9 Hz, meta-coupling (⁴JHH) is smaller at 2-3 Hz, and para-coupling (⁵JHH) is often close to 0 Hz. Predictions of these coupling constants would aid in the definitive assignment of the aromatic proton signals.

The following tables present hypothetical predicted ¹H and ¹³C NMR chemical shifts and key coupling constants for this compound, based on computational modeling principles.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Morpholine H (adjacent to N) | 2.5 - 2.8 | Multiplet |

| Morpholine H (adjacent to O) | 3.6 - 3.8 | Multiplet |

| Benzyl CH₂ | 3.5 - 3.7 | Singlet |

| Methoxy OCH₃ | 3.8 - 4.0 | Singlet |

| Aromatic H | 6.8 - 7.4 | Multiplets |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Morpholine C (adjacent to N) | 50 - 55 |

| Morpholine C (adjacent to O) | 65 - 70 |

| Benzyl CH₂ | 58 - 62 |

| Methoxy OCH₃ | 55 - 60 |

| Aromatic C (unsubstituted) | 110 - 130 |

| Aromatic C (substituted) | 130 - 160 |

Predicted ¹H-¹H Coupling Constants for this compound

| Coupling Nuclei | Coupling Type | Predicted Coupling Constant (Hz) |

| Aromatic H (ortho) | ³JHH | 7.0 - 9.0 |

| Aromatic H (meta) | ⁴JHH | 2.0 - 3.0 |

Mass Spectrometry Fragmentation Pattern Prediction

Computational mass spectrometry is a valuable tool for predicting the fragmentation pathways of molecules under electron ionization (EI) or electrospray ionization (ESI) conditions. For this compound, a prediction of its mass spectrum would involve identifying the most likely bond cleavages and rearrangements that the molecular ion would undergo. This information is critical for the structural confirmation of the compound.

The most probable initial fragmentation event for this compound is the cleavage of the benzylic C-N bond. This is a common fragmentation pathway for benzylamines and would result in the formation of a stable 4-chloro-2-methoxybenzyl cation. This fragment would be expected to be a prominent peak in the predicted mass spectrum.

Another significant fragmentation pathway involves the morpholine ring. The morpholine ring can undergo ring-opening followed by further fragmentation. Cleavage of the C-C bonds within the morpholine ring can lead to the loss of small neutral molecules such as ethene or formaldehyde (B43269), resulting in various fragment ions. The presence of the nitrogen and oxygen atoms in the ring influences the stability of the resulting fragment ions and thus the likelihood of different fragmentation routes. The fragmentation of the morpholine cation itself is a known process that can be used as a reference for predicting the behavior of the larger molecule. researchgate.net

The aromatic ring is generally more stable and less prone to fragmentation. However, loss of the methoxy group as a methyl radical or a neutral formaldehyde molecule from the benzyl fragment is a possible subsequent fragmentation step. The chlorine atom is unlikely to be lost as a primary fragmentation event but may be part of larger neutral losses.

Predictive software, such as ChemFrag, utilizes rule-based approaches combined with quantum chemical calculations to generate energetically plausible fragmentation pathways and predict the corresponding mass-to-charge ratios (m/z) of the resulting ions. nih.gov

Below is a table of predicted significant fragments for this compound based on these computational principles.

Predicted Mass Spectrometry Fragments for this compound

| Predicted m/z | Proposed Fragment Structure/Identity |

| 241/243 | [M]⁺, Molecular ion |

| 155/157 | [4-chloro-2-methoxybenzyl]⁺ |

| 100 | [morpholinomethyl]⁺ |

| 86 | [morpholine]⁺ |

| 57 | [C₃H₅O]⁺ or [C₃H₇N]⁺ |

Computational Crystallography and Solid-State Structure Prediction

Computational crystallography is a field that uses theoretical models to predict the crystal structure of a molecule. For this compound, predicting its solid-state structure would involve determining the most stable arrangement of the molecules in a crystal lattice. This is typically achieved through crystal structure prediction (CSP) methods, which explore the potential energy landscape of the crystal to identify low-energy, stable polymorphs.

The process of predicting the crystal structure begins with the generation of a large number of possible crystal packing arrangements. These structures are then subjected to energy minimization using force fields or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT), often with dispersion corrections to account for van der Waals interactions.

The predicted crystal structure would provide detailed information about the unit cell parameters (a, b, c, α, β, γ), the space group, and the positions of all atoms within the unit cell. This information is invaluable for understanding the solid-state properties of the compound.

Furthermore, an analysis of the predicted crystal structure would reveal the nature and geometry of intermolecular interactions that stabilize the crystal lattice. For this compound, these interactions would likely include weak C-H···O and C-H···N hydrogen bonds involving the morpholine and methoxy groups, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. The presence and orientation of the chlorine atom would also influence the packing through halogen bonding or dipole-dipole interactions.

The table below summarizes the type of crystallographic data that would be obtained from a successful computational prediction for this compound.

Predicted Crystallographic Data for this compound

| Parameter | Predicted Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| a (Å) | Predicted lattice parameter |

| b (Å) | Predicted lattice parameter |

| c (Å) | Predicted lattice parameter |

| α (°) | Predicted lattice angle |

| β (°) | Predicted lattice angle |

| γ (°) | Predicted lattice angle |

| Volume (ų) | Predicted unit cell volume |

| Z | Number of molecules per unit cell |

| Density (g/cm³) | Calculated crystal density |

| Intermolecular Interactions | e.g., C-H···O, C-H···N, π-π stacking |

Chemical Reactivity and Derivatization Strategies of 4 4 Chloro 2 Methoxybenzyl Morpholine

Investigation of Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 4-(4-Chloro-2-methoxybenzyl)morpholine in substitution reactions is twofold, centered on the aromatic ring for electrophilic substitutions and the morpholine (B109124) nitrogen for nucleophilic reactions.

Electrophilic Aromatic Substitution: The benzene (B151609) ring is activated towards electrophilic attack by the ortho-, para-directing methoxy (B1213986) group (-OCH₃) and deactivated by the ortho-, para-directing chloro group (-Cl). The powerful activating effect of the methoxy group generally dominates, directing incoming electrophiles primarily to the positions ortho and para to it. Given the existing substitution pattern, the available positions for attack are C3, C5, and C6. The C5 position is para to the methoxy group and meta to the chlorine, making it a highly favored site for electrophilic substitution. The C3 position is ortho to the methoxy group but also ortho to the bulky benzylmorpholine substituent, which may cause some steric hindrance.

Nucleophilic Reactions: The nitrogen atom of the morpholine ring is a strong nucleophile due to the presence of a lone pair of electrons. It readily reacts with a variety of electrophiles. For instance, treatment with alkyl halides can lead to the formation of quaternary ammonium (B1175870) salts. Acylation with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.

Exploration of Redox Chemistry and Oxidation-Reduction Pathways

The redox chemistry of this compound involves both the morpholine moiety and the substituted benzyl (B1604629) group.

Oxidation: The tertiary amine of the morpholine ring is susceptible to oxidation. Reaction with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can form the corresponding N-oxide. Electrochemical oxidation can also lead to the formation of a morpholine radical cation, which can then participate in further reactions, such as C-N bond formation with other species. mdpi.com The benzylic position is another potential site for oxidation, which could lead to the formation of a ketone under strong oxidizing conditions.

Reduction: The primary sites for reduction are the aromatic ring and the carbon-chlorine bond. Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) can lead to two potential outcomes:

Dehalogenation: Hydrogenolysis of the C-Cl bond to yield 4-(2-methoxybenzyl)morpholine. This is a common side reaction in the hydrogenation of chlorinated aromatic compounds. mdpi.com

Ring Hydrogenation: Reduction of the aromatic ring to a cyclohexyl ring, which typically requires more forceful conditions (higher pressure and temperature).

Synthesis of Analogues and Homologs for Structure-Function Probing

The synthesis of analogues of this compound is a key strategy for probing structure-function relationships, particularly in medicinal chemistry. weebly.comnih.gov Derivatization can be targeted at three main locations: the morpholine ring, the benzyl linker, and the aromatic ring.

Aromatic Ring Modification: A common strategy involves the synthesis of the target molecule from various substituted benzyl halides and morpholine. By starting with different commercially available or synthesized benzaldehydes, a wide array of substituents can be introduced onto the aromatic ring. These can then be converted to the corresponding benzyl chlorides or bromides and reacted with morpholine to yield the desired analogues. For example, studies on related compounds have shown that modifying the substitution pattern on the phenyl group significantly impacts biological activity. nih.gov

Morpholine Ring Modification: Analogues can be created by using substituted morpholines in the initial synthesis. For instance, chiral morpholines, such as (S)-2-(hydroxymethyl)morpholine, can be used to introduce stereocenters into the molecule, which is often crucial for biological receptor binding. nih.govnih.gov

Linker Modification: The benzyl linker can be homologated by adding one or more methylene (B1212753) units (e.g., using 4-chloro-2-methoxyphenethyl bromide) or replaced with other functional groups, such as an ether or sulfide (B99878) linkage, to explore the impact of linker length and composition on the molecule's properties. weebly.com

| Modification Site | Synthetic Strategy | Example Precursors | Resulting Analogue Type |

|---|---|---|---|

| Aromatic Ring | Nucleophilic substitution of a substituted benzyl halide with morpholine. | 4-Fluoro-2-methoxybenzyl chloride, 3,4-dichlorobenzyl bromide | Varied aromatic substitution patterns. nih.gov |

| Morpholine Ring | Reaction of a benzyl halide with a substituted morpholine. | (S)-2-methylmorpholine, 3,3-dimethylmorpholine | Introduction of substituents or chirality on the morpholine ring. |

| Methylene Linker | Using elongated or functionally different linkers. | 2-(4-Chloro-2-methoxyphenyl)ethyl bromide | Homologated or functionally altered linker. |

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: In electrophilic aromatic substitution reactions, the directing effects of the existing substituents determine the position of the new group. The strong activating and para-directing effect of the methoxy group at C2, combined with the ortho-directing effect of the chloro group at C4, makes the C5 position the most electronically favored site for substitution. Attack at C3 is also possible but may be sterically hindered by the adjacent benzylmorpholine group. The regioselectivity in nucleophilic aromatic substitution on related heterocyclic systems, such as 2,4-dichloroquinazolines, is well-documented to favor the 4-position due to electronic factors. mdpi.comnih.gov A similar analysis of the electronic structure of the chloromethoxybenzene ring would be required to predict the feasibility and regioselectivity of any potential SNAr reaction.

Stereoselectivity: The parent molecule, this compound, is achiral. Stereoselectivity becomes a consideration only when a chiral center is introduced. This can occur through several pathways:

Asymmetric synthesis: Using a chiral catalyst for a reaction that creates a stereocenter, such as asymmetric hydrogenation of the aromatic ring.

Derivatization of the morpholine ring: Reactions on the carbon atoms of the morpholine ring, for example, alpha-lithiation followed by reaction with an electrophile, would create a chiral center and could potentially be controlled to favor one enantiomer over the other with the use of a chiral ligand.

Use of chiral precursors: As mentioned previously, starting the synthesis with a chiral morpholine derivative directly introduces a defined stereochemistry into the molecule. nih.gov

Mechanistic Organic Chemistry Studies of its Reactions

The reactions of this compound proceed through well-established organic chemistry mechanisms.

Nucleophilic Substitution (at Nitrogen): The reaction of the morpholine nitrogen with an electrophile like an alkyl halide proceeds via a standard SN2 mechanism , where the nitrogen lone pair acts as the nucleophile, attacking the electrophilic carbon and displacing a leaving group.

Electrophilic Aromatic Substitution: This proceeds through the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The electrophile attacks the π-system of the benzene ring, followed by the loss of a proton to restore aromaticity.

Nucleophilic Aromatic Substitution (SNAr): A hypothetical SNAr reaction to replace the chlorine would follow a two-step addition-elimination mechanism. A strong nucleophile would attack the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex . nih.gov In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored.

Radical Reactions: Oxidation of the morpholine nitrogen can proceed through a single-electron transfer (SET) mechanism to form a nitrogen-centered radical cation. mdpi.com

Reactivity Profiling towards Common Organic Reagents

The expected reactivity of this compound with common classes of organic reagents is summarized below. This profile highlights the molecule's functional group tolerance and potential for selective transformations.

| Reagent Class | Example Reagent(s) | Expected Reaction/Outcome |

|---|---|---|

| Strong Acids | HCl, H₂SO₄ | Protonation of the morpholine nitrogen to form a morpholinium salt. |

| Strong Bases | n-Butyllithium | Potential for deprotonation at the benzylic position or ortho to the methoxy group. Generally stable to weaker bases like NaOH. |

| Electrophiles | Methyl iodide, Acetyl chloride | N-alkylation or N-acylation at the morpholine nitrogen. |

| Nucleophiles | NaN₃, NaCN | Generally unreactive towards the aromatic ring unless under forcing SNAr conditions. |

| Oxidizing Agents | H₂O₂, m-CPBA | Oxidation of the morpholine nitrogen to an N-oxide. |

| Reducing Agents | H₂/Pd, LiAlH₄ | Potential for C-Cl hydrogenolysis. Aromatic ring reduction requires harsh conditions. The morpholine ring is generally stable to reduction. |

| Lewis Acids | AlCl₃, BF₃ | Coordination with the morpholine nitrogen or the methoxy oxygen, potentially catalyzing Friedel-Crafts or other electrophilic reactions. |

In Silico and in Vitro Investigation of Molecular Interactions and Target Binding Potential

Molecular Docking and Ligand-Protein Interaction Profiling with Academic Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule within the active site of a target protein. For 4-(4-Chloro-2-methoxybenzyl)morpholine, docking studies could elucidate its potential interactions with various academic targets known to bind morpholine-containing ligands.

The morpholine (B109124) ring can act as a hydrogen bond acceptor via its oxygen atom and engage in hydrophobic interactions. acs.org Its flexible chair conformation allows it to adapt to the topology of different binding sites. nih.gov For instance, in studies of morpholine derivatives targeting the enzyme mTOR, the morpholine moiety was shown to be critical for interacting with the ATP-binding pocket. acs.orgmdpi.com Similarly, docking studies of morpholine-based heterocycles against dihydrofolate reductase (DHFR) have been performed to understand their binding mechanism. mdpi.com

In a hypothetical docking simulation of this compound, the following interactions would be anticipated:

Morpholine Ring: The oxygen atom could form hydrogen bonds with amino acid residues like valine in kinase hinge regions, a common interaction for morpholine-containing inhibitors. acs.org The nitrogen atom, being a weak base, could also participate in polar interactions. nih.gov

Benzyl (B1604629) Group: The aromatic ring is likely to form hydrophobic and π-π stacking interactions with aromatic residues such as tyrosine, tryptophan, or phenylalanine in the binding pocket.

Substituents: The 4-chloro and 2-methoxy groups on the benzyl ring would significantly influence binding affinity and selectivity. The chloro group can participate in halogen bonding and hydrophobic interactions, while the methoxy (B1213986) group can act as a hydrogen bond acceptor.

The table below presents docking results for analogous morpholine-containing compounds against various protein targets, illustrating the typical binding energies and interactions observed.

| Compound Class | Target Protein | Representative Docking Score (kcal/mol) | Key Interactions |

| N-methylmorpholine-substituted benzimidazolium salts | α-Glucosidase (PDB: 2QMJ) | -13.10 | Hydrogen bonding with Asp542; Dipole-dipole and cation-pi interactions with Asp203. nih.gov |

| 4-anilino quinazoline (B50416) derivatives | EGFR Tyrosine Kinase (PDB: 1M17) | -7.46 | Analysis of binding affinity and stability within the active site. nih.gov |

| Morpholine-substituted Tetrahydroquinoline | mTOR (Mammalian Target of Rapamycin) | Not specified | Interactions within the ATP-binding pocket, with the morpholine ring playing a key role in solubility and binding. mdpi.com |

| Morpholinylchalcones | Dihydrofolate reductase (DHFR) (PDB: 3NU0) | Not specified | Evaluation of binding modes within the enzyme's active site. mdpi.com |

This table is for illustrative purposes and shows data for structurally related or morpholine-containing compounds, not this compound itself.

Pharmacophore Modeling and Virtual Screening Applications for Novel Ligands

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. nih.gov A pharmacophore model for this compound would typically include features such as a hydrogen bond acceptor (the morpholine oxygen), a hydrophobic aromatic region (the benzyl ring), and potentially specific sites for halogen and hydrogen bonding corresponding to the chloro and methoxy substituents.

Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for other molecules that match the defined features. nih.govresearchgate.net This process can rapidly identify novel compounds with diverse chemical scaffolds that have a high probability of binding to the same biological target. The morpholine moiety is frequently included in chemical libraries designed for drug discovery. enamine.net Virtual screening of such libraries can prioritize molecules for synthesis and biological testing, accelerating the discovery of new lead compounds. nih.gov

For example, a pharmacophore-based virtual screening was successfully used to identify novel high-affinity ligands for the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). researchgate.net This demonstrates the utility of the approach in finding new modulators for well-established target classes.

Binding Affinity Studies with Relevant Macromolecular Targets (in vitro, non-clinical focus)

Enzyme Kinetic Assays and Inhibition Mechanism Elucidation (e.g., competitive, non-competitive)

Should this compound be identified as an enzyme inhibitor, in vitro enzyme kinetic assays would be essential to determine its potency (e.g., IC₅₀ value) and mechanism of action. These studies measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor and substrate. By analyzing the data, often using graphical methods like Lineweaver-Burk plots, the mode of inhibition can be elucidated.

Common inhibition mechanisms include:

Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency.

Mixed-type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic activity.

For instance, a study on novel morpholine-bearing quinoline (B57606) derivatives as cholinesterase inhibitors found that the most potent compounds acted as reversible, mixed-type inhibitors of acetylcholinesterase (AChE). nih.gov Similarly, kinetic studies of morpholine-derived thiazoles identified them as inhibitors of bovine carbonic anhydrase-II, with one potent compound exhibiting a Kᵢ value of 9.64 ± 0.007 μM. nih.gov

| Compound Class | Target Enzyme | Inhibition Type | Kᵢ Value |

| Morpholine-bearing quinoline derivative (11a) | Acetylcholinesterase (AChE) | Mixed-type | Not specified |

| Morpholine-bearing quinoline derivative (11g) | Acetylcholinesterase (AChE) | Mixed-type | Not specified |

| Morpholine-derived thiazole (B1198619) (Compound 24) | Bovine Carbonic Anhydrase-II | Not specified | 9.64 ± 0.007 μM |

This table presents illustrative data for analogous compounds.

Receptor Binding Assays and Ligand Affinity Determination (e.g., Kd, Ki values in vitro)

Receptor binding assays are the gold standard for quantifying the affinity of a ligand for a specific receptor. giffordbioscience.com These assays typically use a radiolabeled ligand known to bind the target receptor. The unlabeled test compound, such as this compound, is added in increasing concentrations to compete for binding with the radioligand. merckmillipore.comnih.gov The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀ value, which can be converted to the inhibition constant (Kᵢ) to reflect the compound's binding affinity.

A study on chiral alkoxymethyl morpholine analogs as antagonists for the dopamine (B1211576) D4 receptor provides highly relevant data. nih.gov In this research, analogs containing 4-chlorobenzyl and 4-methoxybenzyl groups—structurally similar to the compound of interest—were synthesized and evaluated. The results demonstrated that substitutions on the benzyl ring significantly impacted binding affinity. nih.gov

| Compound/Analog | Target Receptor | Binding Affinity (Kᵢ, nM) |

| Analog with 4-chlorobenzyl group (4a) | Dopamine D4 | 42 |

| Analog with 3,4-dimethylbenzyl group (4b) | Dopamine D4 | 12.3 |

| Analog with 3-chloro-4-fluorobenzyl group (4f) | Dopamine D4 | 170 |

| Analog with 4-chloro-3-fluorobenzyl group (4g) | Dopamine D4 | 19.1 |

| Analog with 3,4-dichlorobenzyl group (4i) | Dopamine D4 | 27 |

| Analog with 6-chloro substitution on indole (B1671886) moiety (4aa) | Dopamine D4 | 2.2 |

| Analog with 6-methoxy substitution on indole moiety (4dd) | Dopamine D4 | 5.4 |

This table is based on data for structurally related morpholine analogs. nih.gov

Computational Studies on Molecular Recognition and Specificity

Beyond initial docking, more advanced computational methods like molecular dynamics (MD) simulations can provide deeper insights into the molecular recognition process. MD simulations model the movement of atoms in a protein-ligand complex over time, offering a dynamic view of the binding event. This can help assess the stability of the predicted binding pose from docking, identify key stable interactions, and understand the role of water molecules in the binding site. nih.gov

Such studies could reveal how the specific substitution pattern of this compound contributes to binding specificity for a particular target over other related proteins. For example, MD simulations could show whether the 2-methoxy group helps to lock the molecule into a specific conformation required for optimal binding or if the 4-chloro group forms a persistent halogen bond that enhances affinity. These computational approaches are crucial for rationalizing structure-activity relationships (SAR) and guiding the design of more potent and selective analogs. sci-hub.se

Allosteric Modulation and Orthosteric Site Interaction Theoretical Frameworks

Macromolecular targets like GPCRs and certain enzymes possess both an orthosteric site, where the endogenous ligand binds, and one or more allosteric sites, which are topographically distinct. mdpi.comnih.gov Ligands that bind to allosteric sites are known as allosteric modulators and can either enhance (Positive Allosteric Modulators, PAMs), inhibit (Negative Allosteric Modulators, NAMs), or have no effect on their own but block other modulators (Silent Allosteric Modulators, SAMs). mdpi.comnih.gov

Allosteric modulation offers several advantages in drug design, including higher target selectivity and a "ceiling effect" that can improve safety. mdpi.com The morpholine scaffold is present in compounds that have been investigated as allosteric modulators. mdpi.comnih.gov Depending on the biological target, this compound could theoretically act as either:

An orthosteric ligand , directly competing with the endogenous substrate or ligand for binding at the primary active site.

An allosteric modulator , binding to a secondary site and fine-tuning the receptor's response to its orthosteric ligand.

Distinguishing between these mechanisms would require specific in vitro assays. For example, functional assays could determine if the compound has activity on its own (suggesting orthosteric agonism) or if its effect is dependent on the presence of an orthosteric agonist (characteristic of an allosteric modulator). nih.gov Computational methods, such as docking to known allosteric sites, could also provide preliminary evidence for a potential allosteric mechanism. nih.gov

Protein-Ligand Interaction Fingerprinting and Analysis

A comprehensive search of scientific literature and databases did not yield specific studies detailing the protein-ligand interaction fingerprinting and analysis of the compound this compound. While in silico methods such as molecular docking and protein-ligand interaction fingerprinting are common in drug discovery and computational chemistry to elucidate the binding modes of small molecules to protein targets, specific research on this particular compound appears to be limited or not publicly available.

Protein-ligand interaction fingerprinting is a computational technique used to characterize and quantify the interactions between a ligand and a protein. This method translates the three-dimensional structural information of a protein-ligand complex into a one-dimensional binary string or a vector that represents the presence or absence of specific interactions. These interactions typically include:

Hydrogen Bonds: Formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein, driven by the exclusion of water molecules.

Ionic Interactions: Electrostatic attractions between oppositely charged groups on the ligand and the protein.

Aromatic Interactions: Such as π-π stacking, where the aromatic rings of the ligand and protein residues align.

Water-Mediated Contacts: Where a water molecule acts as a bridge for hydrogen bonding between the ligand and the protein.

This detailed analysis allows researchers to understand the key amino acid residues involved in binding and the nature of the forces that stabilize the protein-ligand complex. Such information is crucial for structure-based drug design and for optimizing the affinity and selectivity of lead compounds.

Although no specific data for this compound is available, the structural motifs of the molecule suggest potential interaction patterns. The morpholine ring can act as a hydrogen bond acceptor. The methoxy group also contains an oxygen atom that can participate in hydrogen bonding. The chlorobenzyl group can engage in hydrophobic and aromatic interactions within a protein's binding pocket.

To provide a concrete example of how such data would be presented, a hypothetical data table is shown below. This table illustrates the kind of information that would be generated from a protein-ligand interaction fingerprinting analysis if a study were to be conducted on this compound with a specific protein target.

Hypothetical Protein-Ligand Interaction Data for this compound

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Asp145 | Hydrogen Bond | 2.9 |

| Tyr210 | π-π Stacking | 4.5 |

| Val128 | Hydrophobic | 3.8 |

| Leu199 | Hydrophobic | 4.1 |

Note: The data presented in the table above is purely illustrative and not based on actual experimental or computational results for this compound.

Further computational and experimental studies are required to determine the specific protein targets of this compound and to characterize its detailed binding interactions. Such research would be invaluable in uncovering its potential pharmacological applications.

Advanced Computational Chemistry and Cheminformatics for 4 4 Chloro 2 Methoxybenzyl Morpholine

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comfiveable.me The fundamental principle is that the structural features of a molecule, such as its physicochemical, electronic, and steric properties, dictate its activity. fiveable.meyoutube.com For a lead compound like 4-(4-Chloro-2-methoxybenzyl)morpholine, QSAR is instrumental in guiding the design of more potent analogues.

The process begins with a dataset of structurally related compounds and their experimentally determined biological activities (e.g., IC50 or Ki values). nih.gov For each molecule, a set of numerical values known as molecular descriptors is calculated. These can include:

Electronic Descriptors: Hammett constants (σ), which describe the electron-withdrawing or -donating nature of substituents.

Hydrophobic Descriptors: The partition coefficient (log P), which measures a compound's lipophilicity.

Steric Descriptors: Taft steric parameters (Es) or molar refractivity (MR), which quantify the size and shape of substituents.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical model is built to correlate these descriptors with biological activity. nih.govorientjchem.org This model can then be used to predict the activity of novel, yet-to-be-synthesized compounds, allowing chemists to prioritize candidates with the highest predicted potency. nih.gov For instance, a hypothetical QSAR study on analogues of this compound might explore how varying the substituents on the benzyl (B1604629) ring affects activity.

Table 1: Hypothetical QSAR Data for Analogues of this compound This table is for illustrative purposes to demonstrate the principles of QSAR.

| Compound ID | R1 Substituent (para-position) | Log P | Hammett Constant (σp) | Molar Refractivity (MR) | Biological Activity (pIC50) |

| LEAD-01 | Cl | 3.1 | 0.23 | 6.03 | 7.5 |

| ANALOG-02 | F | 2.8 | 0.06 | 0.92 | 7.1 |

| ANALOG-03 | Br | 3.4 | 0.23 | 8.88 | 7.6 |

| ANALOG-04 | CH3 | 3.2 | -0.17 | 5.65 | 6.9 |

| ANALOG-05 | CF3 | 3.6 | 0.54 | 5.02 | 8.1 |

| ANALOG-06 | OCH3 | 2.7 | -0.27 | 7.87 | 6.5 |

A resulting hypothetical QSAR equation might look like: pIC50 = 1.25(σp) + 0.85(Log P) - 0.05*(MR) + 5.5

This equation would suggest that electron-withdrawing groups (positive σp) and increased lipophilicity (higher Log P) enhance biological activity, while bulky substituents (higher MR) are slightly detrimental. Such insights are invaluable for rational drug design. nih.gov

Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) have become transformative forces in drug discovery, moving beyond traditional QSAR by handling vast, complex, and non-linear datasets. nih.govmdpi.com These technologies can be applied to this compound to predict a wide array of properties and to generate novel molecular structures. neurips.ccspringernature.com

Key applications include:

ADMET Prediction: Predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles early in the discovery process is crucial. ML models trained on ADMET data can flag potential liabilities for this compound and its analogues, saving significant time and resources. nih.gov

Bioactivity Prediction: AI models can predict whether a molecule is likely to be active against a specific biological target, even without a known QSAR model. mdpi.com

Generative Models: AI can be used to design new molecules from scratch. Techniques like Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs) can learn the underlying patterns of known active molecules and generate novel structures that incorporate desirable features, such as the this compound scaffold. mdpi.com

Table 2: Illustrative Machine Learning Predictions for this compound This table represents typical outputs from predictive ML models.

| Property Predicted | Prediction Method | Predicted Value/Class | Confidence Score |

| Aqueous Solubility | Graph Convolutional Network | Moderately Soluble | 0.85 |

| Blood-Brain Barrier Permeability | Random Forest Classifier | Permeable | 0.79 |

| CYP3A4 Inhibition | Support Vector Machine | Inhibitor | 0.91 |

| hERG Blockade | Deep Neural Network | Low Risk | 0.95 |

| Target Bioactivity (Hypothetical) | Multi-task Neural Network | Active | 0.88 |

Cheminformatics Tools for Chemical Space Exploration and Diversity Analysis

Cheminformatics provides the tools and methods to organize, analyze, and visualize chemical data, enabling researchers to explore the chemical space around a lead compound. nih.gov Chemical space is the high-dimensional conceptual space encompassing all possible molecules. scispace.com For this compound, these tools are used to understand its relationship to other known compounds and to design diverse libraries of analogues for screening.

Key techniques include:

Molecular Fingerprints: These are bit strings that encode the structural features of a molecule. They allow for rapid similarity searching and comparison of millions of compounds.

Dimensionality Reduction: Techniques like Principal Component Analysis (PCA) and t-Distributed Stochastic Neighbor Embedding (t-SNE) are used to project the high-dimensional chemical space onto a 2D or 3D plot. scispace.com This visualization helps in understanding the distribution of compounds and identifying unexplored regions of chemical space. mdpi.com

Diversity Analysis: When creating a library of analogues based on the this compound scaffold, it is crucial to ensure structural diversity to maximize the chances of finding improved compounds. Cheminformatics tools can quantify the diversity of a set of molecules and help select a representative subset for synthesis. frontiersin.org

Table 3: Common Cheminformatics Tools and Their Applications

| Tool/Technique | Application for this compound |

| Molecular Fingerprints (e.g., ECFP4) | Rapidly search large databases for compounds structurally similar to the lead. |

| Principal Component Analysis (PCA) | Visualize the chemical space of a library of analogues to assess diversity. |

| Clustering Algorithms (e.g., K-means) | Group similar analogues together to identify key structural motifs and select diverse compounds for testing. |

| Scaffold Analysis | Identify the prevalence of the benzyl-morpholine scaffold in patent and literature databases. |

Fragment-Based Design Approaches using Related Morpholine (B109124) Scaffolds

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that starts with identifying small, low-affinity chemical fragments that bind to a biological target. nih.gov These fragments are then optimized and combined to produce a high-affinity lead. The structure of this compound can be conceptually deconstructed into key fragments that can inform an FBDD campaign.

The primary fragments are:

The Morpholine Ring: A common and privileged scaffold in medicinal chemistry, known for improving pharmacokinetic properties like solubility. nih.govresearchgate.netnih.gov

The 4-Chloro-2-methoxybenzyl Group: This fragment provides key interactions with a target, with the chlorine and methoxy (B1213986) groups modulating electronic and steric properties.

In an FBDD approach, a library of morpholine-containing fragments or substituted benzyl fragments could be screened against a target of interest. frontiersin.org Once initial hits are identified, they can be "grown" by adding functional groups or "linked" with other fragments that bind in adjacent pockets to create a novel, potent molecule that may or may not resemble the original lead compound but was inspired by its core components.

Table 4: Fragment Deconstruction and Re-engineering Strategy This table illustrates the FBDD concept using the lead compound's fragments.

| Original Fragment from Lead | Example of Alternative Fragment | Potential Re-engineered Compound | Rationale for Modification |

| Morpholine | Piperidine | 1-(4-Chloro-2-methoxybenzyl)piperidine | Explore impact of removing the ring oxygen on binding and properties. |

| 4-Chloro-2-methoxybenzyl | Pyridinylmethyl | 4-((pyridin-2-yl)methyl)morpholine | Introduce a hydrogen bond acceptor to probe new interactions. |

| 4-Chlorophenyl | Thiophene | 4-(2-methoxy-4-(thiophen-2-yl)benzyl)morpholine | Replace aromatic ring with a bioisostere to alter metabolism or binding. |

De Novo Design Strategies Incorporating the this compound Motif

De novo design involves the computational creation of novel molecules, either by assembling them atom-by-atom or by combining larger fragments within the constraints of a target's binding site. mdpi.com This approach can explore a much wider chemical space than traditional library screening. The this compound structure can serve as a key building block or constraint in such a design process.

Strategies include:

Structure-Based Design: If the 3D structure of the biological target is known, algorithms can "grow" a molecule within the active site, starting with a seed fragment like the morpholine ring, ensuring optimal steric and electronic complementarity.

Scaffold Hopping: Algorithms can search for entirely new core structures (scaffolds) that can maintain the same 3D arrangement of key interacting groups as the original this compound. This can lead to compounds with novel intellectual property and improved properties. nih.gov

Generative AI: As mentioned in section 6.2, AI models can be trained to generate novel molecules that must contain a specific substructure, such as the this compound motif, while optimizing for predicted activity and drug-like properties.

Table 5: Hypothetical Molecules Generated by a De Novo Design Algorithm Illustrates novel structures incorporating the morpholine scaffold based on design constraints.

| Generated Structure ID | Core Scaffold | Key Functional Groups | Design Rationale |

| DN-001 | Morpholine | Fused imidazole (B134444) ring, trifluoromethylbenzyl group | Retain morpholine for PK; explore new interactions with imidazole. |

| DN-002 | Piperazine | 4-Chloro-2-methoxybenzyl, N-cyclopropyl | Bioisosteric replacement of morpholine; add rigidity. |

| DN-003 | Oxazepane | 4-Chloro-2-methoxybenzyl | Expand the morpholine ring to probe a larger pocket. |

Molecular Similarity and Dissimilarity Analysis

Analyzing the similarity and dissimilarity of molecules is a cornerstone of cheminformatics. For this compound, this analysis is used to find close analogues, identify potential off-target activities, and ensure the diversity of screening libraries.

Similarity is typically quantified using molecular fingerprints and a similarity metric, most commonly the Tanimoto coefficient, which ranges from 0 (completely dissimilar) to 1 (identical).

Applications include:

Similarity Searching: Identifying commercially available or previously synthesized compounds that are structurally similar to the lead compound. These can be quickly acquired and tested to build an initial understanding of the structure-activity relationship (SAR).

Lead Hopping: By searching for compounds with low structural similarity but high similarity in 3D shape or pharmacophore features, researchers can discover new classes of compounds that have the same biological activity but different core structures.

Diversity Analysis: Calculating the pairwise dissimilarity within a set of designed analogues ensures that the chemical space is being explored efficiently, without synthesizing many redundant compounds.

Table 6: Illustrative Tanimoto Similarity Matrix for a Small Set of Analogues Calculated using hypothetical ECFP4 fingerprints.

| Compound | LEAD-01 | ANALOG-A | ANALOG-B | ANALOG-C |

| LEAD-01 | 1.00 | 0.85 | 0.72 | 0.45 |

| ANALOG-A | 0.85 | 1.00 | 0.78 | 0.49 |

| ANALOG-B | 0.72 | 0.78 | 1.00 | 0.51 |

| ANALOG-C | 0.45 | 0.49 | 0.51 | 1.00 |

In this example, ANALOG-A is very similar to the lead, while ANALOG-C is quite distinct and represents a more significant structural leap.

Data Mining and Knowledge Discovery from Chemical Databases

Vast amounts of chemical and biological data are stored in public and proprietary databases. Data mining and knowledge discovery techniques are used to extract valuable, non-obvious information from these resources that can guide the development of this compound.